molecular formula C7H16O2 B154332 (3S,5S)-(+)-3,5-Heptanediol CAS No. 129212-21-1

(3S,5S)-(+)-3,5-Heptanediol

Cat. No.: B154332
CAS No.: 129212-21-1
M. Wt: 132.2 g/mol
InChI Key: BQWORYKVVNTRAW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-(+)-3,5-Heptanediol is a chiral compound that has been widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. This compound has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Chiral Auxiliary : The compound has been utilized as a chiral auxiliary in chemical syntheses. For instance, Sugimura et al. (1990) described the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary, by enantiodifferentiating hydrogenation and preferential recrystallization processes, indicating its significance in stereoselective synthesis (Sugimura et al., 1990).

  • Synthesis of Diastereomers : Andrés and Pedrosa (1998) explored the stereodivergent synthesis of all diastereomers of 4-aminoheptane-3,5-diol from (L)-serine, demonstrating the compound's utility in creating diastereomeric forms and its role in complex chemical synthesis (Andrés & Pedrosa, 1998).

  • Metabolism Studies : In a study by Serve et al. (1993), the metabolism of 3-methylheptane in male Fischer rats led to the identification of various metabolites, including 3,5-diethyl-2,3-dihydrofuran and 3-methyl-3,5-heptanediol, underscoring the compound's role in biological processes and metabolism studies (Serve et al., 1993).

  • Natural Products Chemistry : Jian-ping Ma et al. (2004) isolated several diarylheptanoids, including (3S,5S)-3,5-diacetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane, from the rhizomes of Zingiber officinale, indicating the compound's relevance in the study of natural products and their structures (Jian-ping Ma et al., 2004).

  • Yeast Strain Development : Hiraoka et al. (2006) investigated yeast strains for the reduction of sterically hindered isopropyl ketones, applying microbial reduction to synthesize (3S,5S)-2,6-dimethyl-3,5-heptanediol, showcasing its role in the development of yeast strains with specific substrate specificities (Hiraoka et al., 2006).

  • Solvent Extraction Studies : Tural et al. (2007) synthesized 1,3-diols, including 2,2,6-trimethyl-1,3-heptanediol, for studying their distribution ratio in the solvent extraction of boron, highlighting its application in the investigation of solvent extraction processes (Tural et al., 2007).

Properties

IUPAC Name

(3S,5S)-heptane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWORYKVVNTRAW-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (3S,5S)-HEPTANE-3,5-DIOL in the synthesis of Et-FerroTANE, and how does its chirality impact the properties of the final ligand?

A1: (3S,5S)-HEPTANE-3,5-DIOL is used as a chiral starting material in the synthesis of Et-FerroTANE. It reacts with 1,1′-bis(phosphino)ferrocene to form the chiral cyclic sulfate intermediate, which subsequently leads to the formation of the final chiral bisphosphetane ligand. [] The (3S,5S) configuration of the diol dictates the stereochemistry of the cyclic sulfate and, ultimately, the chirality of the Et-FerroTANE ligand. This chirality is crucial for the ligand's ability to induce enantioselectivity in metal-catalyzed asymmetric reactions. For example, the rhodium complex of (S,S)-Et-FerroTANE exhibits high enantioselectivity in the hydrogenation of functionalized olefins. []

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